![molecular formula C12H11ClFN B13463656 2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)
2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula C12H10ClFN It is a derivative of biphenyl, where a fluorine atom is attached to one of the phenyl rings, and an amine group is attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves the following steps:
Amination: The introduction of an amine group can be carried out through nucleophilic substitution reactions. For example, the reaction of 2-fluorobiphenyl with ammonia or an amine under suitable conditions can yield the desired amine derivative.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under reflux conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobiphenyl: A simpler derivative without the amine group.
2-Fluoro-4’-aminobiphenyl: Another derivative with the amine group at a different position.
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) that contains a fluorinated biphenyl structure.
Uniqueness
2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the fluorine and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C12H11ClFN |
|---|---|
Molekulargewicht |
223.67 g/mol |
IUPAC-Name |
2-fluoro-3-phenylaniline;hydrochloride |
InChI |
InChI=1S/C12H10FN.ClH/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9;/h1-8H,14H2;1H |
InChI-Schlüssel |
LVZWQYGSZNYRLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


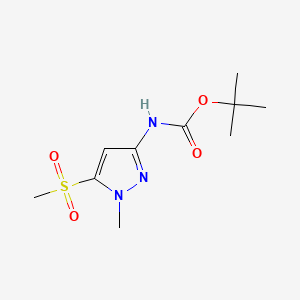
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
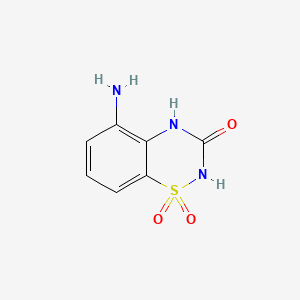
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)

![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)
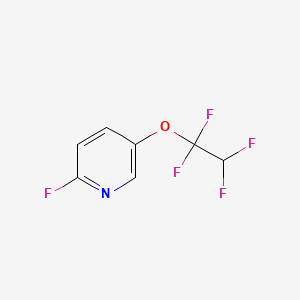
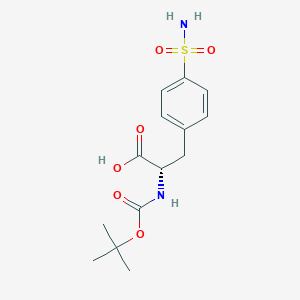
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)
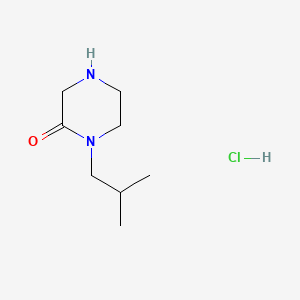
amine hydrochloride](/img/structure/B13463641.png)
![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
